molecular formula C19H17F3N2O3S B11593437 2-[6-(4-butoxyphenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid

2-[6-(4-butoxyphenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic Acid

Cat. No.: B11593437
M. Wt: 410.4 g/mol
InChI Key: WYMPXWBKIMANQJ-UHFFFAOYSA-N
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Description

2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID is a complex organic compound characterized by its unique structure, which includes a butoxyphenyl group, a cyano group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID typically involves multiple steps, starting with the preparation of the pyridine ring The butoxyphenyl group is introduced through a substitution reaction, followed by the addition of the cyano and trifluoromethyl groupsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and efficient purification techniques, is essential to achieve high yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity. The sulfanyl group can undergo oxidation-reduction reactions, potentially modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[6-(4-BUTOXYPHENYL)-3-CYANO-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID lies in its butoxyphenyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable tool for various applications .

Properties

Molecular Formula

C19H17F3N2O3S

Molecular Weight

410.4 g/mol

IUPAC Name

2-[6-(4-butoxyphenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C19H17F3N2O3S/c1-2-3-8-27-13-6-4-12(5-7-13)16-9-15(19(20,21)22)14(10-23)18(24-16)28-11-17(25)26/h4-7,9H,2-3,8,11H2,1H3,(H,25,26)

InChI Key

WYMPXWBKIMANQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)O

Origin of Product

United States

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